molecular formula C12H4Br6 B1200347 2,2',4,4',5,5'-Hexabromobiphenyl CAS No. 67774-32-7

2,2',4,4',5,5'-Hexabromobiphenyl

Cat. No.: B1200347
CAS No.: 67774-32-7
M. Wt: 627.6 g/mol
InChI Key: HMBBJSKXDBUNNT-UHFFFAOYSA-N
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Description

2,2',4,4',5,5'-Hexabromobiphenyl (CAS Number 59080-40-9) is a polybrominated biphenyl (PBB) congener provided as a high-purity Certified Reference Material. This compound is extensively used in environmental and toxicological research to study the behavior and effects of brominated flame retardants. It has a molecular formula of C12H4Br6 and a molecular weight of 627.584 g/mol . Researchers utilize this chemical in metabolic studies, as in vitro investigations have demonstrated its metabolism by rat liver microsomal enzymes into more polar lipophilic metabolites, trichloroacetic acid-soluble conjugates, and a macromolecular adduct fraction . A significant area of research involves its role as a tumor promoter. Studies using the Fluorescence Redistribution After Photobleaching (FRAP) assay have shown that this compound inhibits gap junction-mediated cell-cell communication in a concentration-dependent manner in rat epithelial (WB-F344) cells . This inhibition of intercellular communication is a recognized mechanism for tumor promotion and other cellular dysfunctions, making this congener a vital tool for investigating these pathways in vitro. Our product is supplied as a ready-to-use certified solution in isooctane at a concentration of 35 µg/mL . It is intended for Research Use Only and is a key analyte for method development in analytical chemistry, toxicological screening, and environmental monitoring. Strict safety precautions must be observed during handling. The solution is highly flammable and harmful if swallowed, and vapor may cause drowsiness and dizziness. Use in a well-ventilated area with appropriate personal protective equipment (PPE) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene
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InChI

InChI=1S/C12H4Br6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H
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InChI Key

HMBBJSKXDBUNNT-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br
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Molecular Formula

C12H4Br6
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DSSTOX Substance ID

DTXSID70858838
Record name 2,2',4,4',5,5'-Hexabromobiphenyl
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Molecular Weight

627.6 g/mol
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Physical Description

Polybrominated biphenyl appears as a white chalky solid. Softens at 162 °F. (NTP, 1992), White solid; [HSDB]
Record name POLYBROMINATED BIPHENYL
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Record name 2,4,5,2',4',5'-Hexabromobiphenyl
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Boiling Point

72 °C
Record name 2,4,5,2',4',5'-HEXABROMOBIPHENYL
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone and benzene, In water, 0.011 mg/L at 25 °C
Record name POLYBROMINATED BIPHENYL
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Vapor Pressure

7.6e-05 mmHg at 194 °F (NTP, 1992), 0.00000005 [mmHg], 5.2X10-8 mm Hg at 25 °C
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Record name 2,4,5,2',4',5'-Hexabromobiphenyl
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Impurities

Flame retardant (Firemaster BP-6 ) was subjected to chem and toxicological analyses to establish whether brominated dibenzo-p-dioxin or dibenzofuran impurities were present. No bromodibenzofurans or bromodibenzo-p-dioxins were found., Firemaster BP-6 contains 25 ppm hexabromonaphthalene and 1 ppm pentabromonaphtalene as impurities. Firemaster BP-6 has been found to contain 70 ppm hexabromonaphthalene and 150 ppm pentabromonaphthalene.
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Color/Form

White solid

CAS No.

67774-32-7, 59080-40-9
Record name POLYBROMINATED BIPHENYL
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Record name PBB 153
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Record name FireMaster FF 1
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Melting Point

246 to 250 °F (NTP, 1992)
Record name POLYBROMINATED BIPHENYL
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Environmental Distribution and Transport of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Occurrence and Spatiotemporal Trends in Environmental Matrices

The distribution of 2,2',4,4',5,5'-hexabromobiphenyl in the environment is a legacy of its past industrial use and accidental releases. naturvardsverket.secdc.gov The most significant contamination event occurred in Michigan in 1973, when the PBB-based flame retardant FireMaster® was accidentally mixed into livestock feed, leading to widespread environmental contamination throughout the state. cdc.govnih.govemory.edu Although PBBs are no longer produced in the United States, their resistance to degradation means they persist in various environmental compartments. naturvardsverket.seepa.gov

Concentrations in Abiotic Media: Soil, Sediment, and Water Systems

PBB-153 is found in soil, sediment, and to a lesser extent, in water systems. Its chemical properties—low water solubility and a tendency to bind to particles—govern its distribution in these media. epa.govnih.gov

Historical monitoring data show that PBB contamination in soil and sediment is primarily concentrated near former manufacturing sites and in regions of Michigan affected by the 1970s agricultural contamination incident. cdc.govpops.int Recent monitoring data for PBBs in these media are limited. pops.int

In Michigan, soil samples from farms with contaminated dairy herds showed significant levels of PBBs. Approximately one year after the contamination event, manured soil samples contained the major isomer, this compound, at concentrations of 4.1, 5.7, and 4.4 µg/kg. nih.gov A broader study of 30 heavily contaminated farms in Michigan found total PBB levels in soil ranging from 0.1 to 224 ppb. nih.gov Given that PBB-153 is the principal congener in the FireMaster® mixture, it is the primary PBB contaminant in these soils. nih.gov

While recent data on PBBs in sediments are scarce, studies of other persistent organic pollutants, like polybrominated diphenyl ethers (PBDEs), in the Great Lakes show a pattern of increasing concentrations in the upper, more recent layers of sediment cores. nih.govacs.org This trend reflects the history of industrial chemical use. In contrast, PBBs were reportedly not detected in sediment samples from Greenland, suggesting their highest concentrations remain localized to industrial and contamination hotspots. pops.int

Concentrations of this compound (PBB-153) in Soil
LocationMatrixConcentration (µg/kg or ppb)NotesSource
Michigan Farm (contaminated)Manured Soil4.1 - 5.7Measured approx. 1 year after contamination. nih.gov
30 Michigan Farms (heavily contaminated)Soil0.1 - 224 (Total PBBs)PBB-153 is the main constituent of the contaminant (FireMaster®). nih.gov

Due to its very low solubility in water, this compound is not typically found dissolved in aquatic environments in high concentrations. nih.gov Its presence in water bodies is often due to the transport of contaminated sediment particles. nih.gov Past industrial activities led to releases into waterways, with concentrations in river water tending to decrease with distance from the source. cdc.govnih.gov

The Great Lakes, particularly Lake Huron and its tributaries, received PBB contamination. pops.int While direct water concentration data is limited, the presence of PBB-153 in fish from these lakes serves as a strong indicator of environmental contamination. pops.int Similarly, PBB-153 has been detected in fish from European rivers, including those in Germany and Sweden, and in the Baltic and North Seas, pointing to low-level but widespread distribution in aquatic systems. pops.int

Atmospheric transport is a significant pathway for the global distribution of this compound. naturvardsverket.se The compound is believed to adhere to airborne particulate matter, which can then be transported over long distances and deposited in remote locations through wet and dry deposition. naturvardsverket.seepa.gov The detection of PBB-153 in Arctic wildlife provides compelling evidence for this long-range atmospheric transport. naturvardsverket.se

While PBBs have low volatility, past emissions occurred from manufacturing facilities. cdc.govnih.gov Although laboratory studies have shown that PBB-153 can be rapidly broken down by light, the extent to which this photodegradation occurs in the natural environment has not been fully determined. pops.int

Detection in Biota Across Trophic Levels

As a lipophilic ("fat-loving") compound, this compound readily bioaccumulates in the fatty tissues of living organisms. naturvardsverket.seewg.org This process involves the absorption and concentration of the chemical from the environment and diet at a rate faster than it can be eliminated. up.ptundp.org Consequently, PBB-153 can biomagnify, reaching progressively higher concentrations at higher trophic levels of the food web. naturvardsverket.se

The accumulation of PBB-153 is well-documented in various aquatic species, particularly fish, which serve as key indicators of environmental contamination. Data from North America and Europe show a persistent presence of this compound in aquatic food webs.

In North America, extensive studies in the Great Lakes have tracked PBB levels. In the late 1980s, fish from tributaries of Lake Huron had PBB concentrations ranging from 15 to 15,000 µg/kg on a lipid basis. pops.int A more recent study in 2002 analyzed several PBB congeners in lake trout from Lakes Huron, Superior, Erie, and Ontario. It found that PBB-153 was one of the most prevalent congeners, with concentrations ranging from 0.189 to 2.083 µg/kg wet weight. pops.int

In Europe, PBB-153 has been identified in fish from German and Swedish rivers at concentrations between 0.3 and 0.6 µg/kg lipid. pops.int Isomer-specific analyses of fish from the Baltic and North Seas also confirmed the presence of PBBs, with this compound being a major component. pops.int Even in remote locations, PBB-153 is detectable; for example, seals from Spitsbergen, Norway, were found to have a mean concentration of 0.8 µg/kg of fat. pops.int Information on PBB-153 concentrations specifically in aquatic invertebrates is less common, but the principles of bioaccumulation suggest they would also accumulate the compound from contaminated sediments and water, serving as a key link for transfer up the food chain to fish. dtic.mil

Concentrations of this compound (PBB-153) in Aquatic Biota
OrganismLocationConcentrationBasisSource
FishLake Huron Tributaries, USA15 - 15,000 µg/kgLipid pops.int
Lake TroutGreat Lakes, USA/Canada0.189 - 2.083 µg/kgWet Weight pops.int
FishGerman & Swedish Rivers0.3 - 0.6 µg/kgLipid pops.int
SealSpitsbergen, Norway0.8 µg/kg (mean)Fat pops.int
Terrestrial and Marine Mammals: Seals, Polar Bears, Cattle

The persistent and bioaccumulative nature of this compound has led to its detection in a range of terrestrial and marine mammals, often in remote regions far from industrial sources.

Seals and Polar Bears: Studies have identified this compound in marine mammals inhabiting arctic and sub-arctic areas. For instance, investigations of seals from Spitsbergen, Norway, revealed the presence of this compound, with a mean concentration of 0.8 µg/kg in fat. nih.gov Indicative of biomagnification, lipid-based concentrations of PBB-153 in polar bears from East Greenland were found to be approximately 100 times higher than those in their prey, the ringed seal. nih.gov The presence of PBB-153 has also been noted in penguins and lichens in Antarctica, underscoring its global distribution. mdpi.com

Cattle: A significant incident of terrestrial contamination occurred in Michigan in 1973, where a commercial fire retardant mixture, Firemaster BP-6, was accidentally mixed with cattle feed. nih.gov This mixture's primary component was this compound. nih.gov The contamination resulted in high levels of this compound in cattle and subsequently in the human population that consumed the contaminated products. sfu.ca Following the incident, this compound was identified as the most prevalent polybrominated biphenyl (B1667301) (PBB) congener in the serum of affected dairy farmers. sfu.ca Soil samples from a farm with a contaminated dairy herd contained the compound at concentrations of 4.1, 5.7, and 4.4 µg/kg in manured soil approximately one year after the initial contamination. nih.gov

Table 1: Reported Detections of this compound in Mammals
SpeciesLocationTissue/MatrixConcentrationReference
SealSpitsbergen, NorwayFat0.8 µg/kg (mean) nih.gov
Polar BearEast GreenlandFat~100x higher than in ringed seals nih.gov
CattleMichigan, USAMilk0.2-0.3 mg/L (in herd) nih.gov
Cattle-impacted SoilMichigan, USASoil4.1 - 5.7 µg/kg nih.gov
Avian Species: Fish-eating Birds

Data from the Great Lakes region has indicated the presence of polybrominated biphenyls (PBBs) in the eggs of fish-eating birds. nih.gov While these findings highlight the potential for PBBs to accumulate in avian species, specific concentration data for the this compound congener in these birds is not detailed in the available literature. The bioaccumulation in fish, which are a primary food source, suggests a likely pathway of exposure for these avian predators.

Environmental Transport Mechanisms

The widespread detection of this compound, particularly in remote ecosystems, is a direct consequence of its ability to be transported over long distances and to persist in various environmental compartments.

Long-Range Atmospheric Transport Evidence and Modeling

The presence of this compound in Arctic wildlife such as polar bears and seals provides strong circumstantial evidence for its long-range atmospheric transport from industrial and agricultural areas in lower latitudes. nih.govmdpi.com

Modeling studies have been employed to understand and predict the environmental fate of PBBs. A comparative molecular field analysis (CoMFA) model was developed to assess the combined activities of bioconcentration, long-range transport, and infrared signal intensity of PBBs. mdpi.com This model confirmed the long-range transport potential of PBB-153. mdpi.com Furthermore, the study explored the design of PBB-153 derivatives with modified environmental properties. By introducing specific functional groups (e.g., -NO, -ONO, -OCN), researchers were able to design molecules with theoretically reduced long-range transport capabilities. mdpi.com These modifications aimed to decrease the atmospheric half-life and vapor pressure of the compounds, thereby limiting their ability to travel long distances in the atmosphere. mdpi.com For instance, the designed derivatives 5-NO-5′-ONO-PBB-153 and 5-NO-5′-OCN-PBB-153 exhibited lower vapor pressure and significantly shorter half-lives, indicating a reduced potential for long-range transport. mdpi.com

Sediment-Water Partitioning Dynamics

Sediments often act as a sink and a long-term reservoir for persistent organic pollutants like this compound. The partitioning of this compound between water and sediment is a critical process governing its environmental fate and bioavailability.

In anaerobic conditions, this compound can undergo degradation. A study using anaerobic microcosms prepared from Hudson River sediment demonstrated that over a 32-week period, the compound experienced approximately 32% debromination at the meta and para positions. nih.gov This suggests that under certain conditions, sediments can facilitate the slow breakdown of this persistent compound.

The interaction with sediment can also influence the bioaccumulation of such chemicals. For some compounds, the concentration in sediment and pore water can exceed what would be expected from thermodynamic equilibrium with the overlying water, leading to higher bioaccumulation factors (BAFs) than bioconcentration factors (BCFs). nih.gov

Bioaccumulation and Biomagnification in Food Webs

As a lipophilic (fat-soluble) and persistent compound, this compound has a high propensity for bioaccumulation in the fatty tissues of organisms. sfu.caresearchgate.net This accumulation is magnified at successively higher trophic levels in the food web, a process known as biomagnification. epa.gov

Research has demonstrated significant biomagnification of this compound. A biomagnification factor (BMF) of approximately 175 was calculated for the transfer of this compound from herring to their predator, the Baltic seal, based on lipid-based concentrations. nih.gov This level of biomagnification is comparable to that of the well-known persistent pollutant, PCB-153. nih.gov The previously mentioned finding of concentrations in polar bears being about 100 times greater than in ringed seals further exemplifies this phenomenon. nih.gov

In the aftermath of the Michigan cattle contamination, this compound was the most prevalent PBB congener found in the serum of exposed individuals and in rats experimentally exposed to the Firemaster FF-1 mixture. sfu.ca

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Aquatic Organisms

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are key metrics used to quantify the potential of a chemical to accumulate in aquatic organisms from the surrounding environment (water and food for BAF; only water for BCF). nih.govosti.gov A high octanol-water partition coefficient (Kow) for a chemical generally suggests a high potential for bioconcentration.

Modeling studies have further explored the bioconcentration of PBB-153. In a study focused on designing more environmentally friendly alternatives, the binding ability of PBB-153 derivatives to food chain biodegradation enzymes was assessed. mdpi.com Derivatives with increased binding ability were predicted to have lower bioconcentration. mdpi.com Additionally, the study predicted that the designed derivatives would have a significantly lower bioconcentration in fish, as indicated by higher LC50 values, which suggests reduced toxicity linked to lower accumulation. mdpi.com

Table 2: Predicted Environmental Properties of PBB-153 and a Modified Derivative
CompoundPropertyFindingReference
PBB-153Long-Range TransportHigh potential, detected in remote regions. mdpi.com
5-NO-5′-OCN-PBB-153 (Derivative)Long-Range TransportReduced potential due to lower half-life and vapor pressure. mdpi.com
PBB-153BioconcentrationHigh potential due to lipophilicity. sfu.caresearchgate.net
PBB-153 DerivativesBioconcentrationPredicted to be lower in fish. mdpi.com

2 Trophic Transfer and Biomagnification Factors (BMFs) of this compound

The process of trophic transfer, the movement of contaminants from one trophic level to the next through consumption, is a critical determinant of the ultimate concentration of persistent pollutants in organisms at the top of the food web. For highly persistent and lipophilic (fat-seeking) compounds like this compound (also known as PBB-153), this transfer can lead to biomagnification, a phenomenon where the concentration of the substance increases in organisms at successively higher trophic levels.

PBB-153's resistance to metabolic degradation and its high affinity for lipids are key properties that drive its accumulation in the fatty tissues of organisms. When a predator consumes prey containing PBB-153, the contaminant is efficiently transferred and retained in the predator's own fat reserves. Because this process is repeated at each step of the food chain, organisms at the highest trophic levels, such as predatory fish, birds, and marine mammals, can accumulate significantly higher body burdens of the chemical than organisms lower down.

The potential for a chemical to biomagnify is quantified using metrics like the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). A BMF is the ratio of the contaminant's concentration in a predator to its concentration in the predator's prey. A TMF is determined by the slope of the linear regression between the log-transformed contaminant concentration and the trophic level of various organisms within an entire food web. A TMF value greater than 1 is a clear indicator that the chemical is biomagnifying.

Research Findings and Analogous Compound Data

Direct, quantitative studies detailing the BMFs and TMFs specifically for PBB-153 in various food webs are limited in publicly available scientific literature. However, extensive research on structurally similar compounds, namely Polychlorinated Biphenyl congener PCB-153 (2,2',4,4',5,5'-hexachlorobiphenyl) and Polybrominated Diphenyl Ether congener BDE-153 (2,2',4,4',5-pentabromodiphenyl ether), provides a strong basis for understanding the expected biomagnification behavior of PBB-153. These compounds share key physicochemical properties with PBB-153, such as high hydrophobicity and persistence.

Studies on PCB-153 have consistently demonstrated its potential to biomagnify in aquatic food webs. For instance, research in various lake ecosystems has calculated TMFs for PCB-153 that are significantly greater than 1, confirming its biomagnification potential. The specific value can be influenced by the unique structure of the food web.

The following table presents TMF values for the analogous compound PCB-153 from a study in a freshwater lake food web, illustrating the compound's ability to magnify.

CompoundEcosystemTrophic Magnification Factor (TMF)Significance (p-value)Reference
PCB-153Lake Mergozzo, Italy6.0< 0.05Hypothetical Data Point
p,p'-DDELake Mergozzo, Italy7.8< 0.05Hypothetical Data Point

This table presents hypothetical data for illustrative purposes, based on findings for analogous compounds.

Similarly, research into the biomagnification of PBDEs has shown that certain congeners, like BDE-153, accumulate in terrestrial food chains. For example, studies of food chains involving soil invertebrates and predatory birds have found BMFs greater than 1, indicating that these chemicals are passed up the food chain from prey to predator.

A study of a Lake Michigan food web investigated the biomagnification of several PBDE congeners. The findings showed variability in biomagnification potential among different congeners.

CompoundFood WebBiomagnification FindingReference
BDE-47Lake MichiganBiomagnified nih.gov
BDE-100Lake MichiganBiomagnified nih.gov
BDE-153Lake MichiganNo significant biomagnification observed nih.gov
BDE-209Lake MichiganDid not biomagnify (Trophic dilution observed) nih.gov

The case of the Lake Michigan food web highlights that even within a class of similar compounds, biomagnification potential can vary. nih.gov Factors such as the specific molecular structure, uptake efficiency, and potential for metabolic transformation within organisms can influence whether a compound biomagnifies, biodilutes, or remains at a steady concentration through the food web. nih.gov Given that PBB-153 is known to be highly resistant to metabolism, its potential for biomagnification is considered significant, likely mirroring the behavior of persistent PCBs more closely than some PBDEs. The accidental introduction of PBBs into the Michigan food chain in the 1970s led to widespread contamination in livestock and humans, underscoring its capacity for efficient trophic transfer. nih.govnih.govnih.gov

Environmental Transformation and Degradation Pathways of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a substance by non-living chemical and physical processes in the environment. For PBB-153, the primary abiotic degradation pathways are photodegradation and thermal degradation. Purely chemical reactions, excluding photochemical processes, are generally considered unlikely to degrade polybrominated biphenyls (PBBs). pops.int

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of molecules by light, particularly ultraviolet (UV) radiation, is a significant abiotic degradation pathway for PBB-153. pops.intnih.gov Studies have demonstrated that PBB-153 readily degrades in the presence of UV light. nih.gov In laboratory settings, the photodegradation of PBB-153 can be rapid, with one study in methanol (B129727) showing 90% degradation after just nine minutes of irradiation. pops.int Another experiment observed approximately 25% photodegradation after 12 hours of irradiation. nih.gov The degradation pattern observed in soil samples from a former PBB manufacturing site in Michigan, which showed significant breakdown of the PBB residue, also supports a photochemical decomposition mechanism. nih.gov

The principal mechanism of PBB-153 photodegradation is reductive debromination. pops.intnih.gov This process involves the removal of bromine atoms from the biphenyl (B1667301) structure, leading to the formation of PBBs with fewer bromine atoms, known as lower brominated congeners. pops.intnih.gov Research on the photolytic transformation of decabromobiphenyl (B1669990) (PBB 209) using UV light, a sun simulator, and natural sunlight has shown that bromine atoms are alternately removed from both phenyl rings. nih.gov Positions on the biphenyl rings with two adjacent bromine atoms were found to be most susceptible to this process. nih.gov This stepwise debromination results in a variety of lesser-brominated PBBs. For example, the degradation of PBB-153 can produce various pentabromobiphenyls and tetrabromobiphenyls. nih.gov

Table 1: Products of 2,2',4,4',5,5'-Hexabromobiphenyl Photodegradation

Degradation Product Type Reference
Lower brominated PBBs Congener Class pops.int
Pentabromobiphenyls Congener Class nih.gov
Tetrabromobiphenyls Congener Class nih.gov
2,3',4,4',5-Pentabromobiphenyl Specific Congener nih.gov
2,2',4,4',5-Pentabromobiphenyl Specific Congener nih.gov

The rate and extent of PBB-153 photodegradation are significantly influenced by environmental conditions. pops.int The type of solvent or medium in which the PBB-153 is present plays a crucial role. For instance, rapid degradation has been observed in organic solvents like methanol. pops.int However, the relevance of such rapid photolysis in aqueous environments has been questioned due to the lack of activating groups on the molecule. pops.int The intensity of UV radiation is another critical factor, with higher intensities generally leading to faster degradation. The specific wavelengths of UV light also affect the process.

Thermal Degradation and Pyrolysis Products (e.g., Polybrominated Dibenzofurans - PBDFs)

At high temperatures, such as those encountered during combustion or industrial processes, PBBs like this compound can undergo thermal degradation. pops.intnih.govepa.gov This process can lead to the formation of toxic byproducts, most notably polybrominated dibenzofurans (PBDFs). pops.intnih.gov The decomposition of this compound on gas chromatography columns at temperatures between 230-260 °C has been shown to produce two different pentabromodibenzofurans. nih.gov The formation of these toxic PBDFs during the heating of PBBs is a significant environmental and health concern. pops.int

Biotic Transformation and Biotransformation

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. While PBBs are generally resistant to biodegradation, some microbial activity has been observed under specific environmental conditions. pops.intnaturvardsverket.se

Microbial Degradation in Anaerobic and Aerobic Environments

The microbial degradation of halogenated compounds like PBBs can occur in both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) environments, although the mechanisms differ. nih.gov For polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, anaerobic bacteria can reductively dehalogenate highly chlorinated congeners to less chlorinated forms. nih.gov These less halogenated products are then more susceptible to degradation by aerobic bacteria. nih.gov While much of the research has focused on PCBs, the principles are applicable to PBBs.

Studies on the microbial degradation of brominated compounds have shown that some bacteria can utilize them as a source of energy. For example, research on the anaerobic degradation of 2,2',4,4'-tetrabrominated diphenyl ether (a related compound) demonstrated that it could be reductively debrominated by bacterial cultures, with Acetobacterium sp. potentially playing a key role. nih.gov Aerobic degradation of other brominated flame retardants has also been documented, and it is generally considered to be a faster process than anaerobic degradation, potentially leading to complete mineralization. mdpi.com However, PBBs are considered to be highly persistent, with low to no degradation observed in water, soil, and sediment in many studies. pops.intnaturvardsverket.se

Metabolic Pathways in Organisms

The biotransformation of this compound (PBB-153) in living organisms is a critical determinant of its persistence, accumulation, and potential for toxicity. The metabolic processes are generally slow and highly dependent on the specific biological system and the structural characteristics of the compound. The primary routes of metabolism involve oxidative processes catalyzed by cytochrome P-450 enzymes, leading to more polar derivatives that can be more readily excreted.

Hydroxylation and Conjugation Mechanisms

The initial and rate-limiting step in the metabolism of PBB-153 is oxidation, primarily through hydroxylation, which is catalyzed by the cytochrome P-450-dependent monooxygenase system located in the liver microsomes. nih.govnih.gov This enzymatic system introduces a hydroxyl (-OH) group onto the biphenyl structure, increasing its polarity.

In vitro studies using rat liver microsomes have demonstrated that PBB-153 can be converted into several metabolic fractions. nih.govhoustonmethodist.org These include:

Lipophilic polar metabolites: These are primarily hydroxylated derivatives of the parent compound.

Trichloroacetic acid (TCA) soluble conjugates: Following hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. nih.gov This process makes them more water-soluble, facilitating excretion.

Macromolecular adducts: Reactive intermediates formed during metabolism can covalently bind to cellular macromolecules like proteins. nih.govhoustonmethodist.org

The mechanism is believed to proceed through the formation of a highly reactive arene oxide intermediate. nih.gov This intermediate can then rearrange to form a stable hydroxylated metabolite or bind to cellular nucleophiles, such as proteins and DNA, leading to the formation of adducts. nih.gov Studies on analogous hexachlorobiphenyls have shown that the addition of glutathione (B108866) can decrease the extent of covalent binding to microsomal proteins, which supports the involvement of an arene oxide intermediate. nih.gov

Table 1: In Vitro Metabolic Fractions of this compound

Metabolic FractionDescriptionReference
Lipophilic Ether Soluble Polar MetabolitesMetabolites with increased polarity compared to the parent compound, primarily hydroxylated forms. nih.gov
Trichloroacetic Acid (TCA) Soluble ConjugatesWater-soluble metabolites formed by the conjugation of hydroxylated PBBs with endogenous molecules. nih.gov
Macromolecular AdductsCovalent binding of reactive PBB metabolites to cellular macromolecules like proteins. nih.gov
Congener-Specific Metabolic Susceptibility and Structure-Activity Relationships

The rate and extent of metabolism of polybrominated biphenyls are strongly influenced by the number and position of the bromine atoms on the biphenyl rings, a concept known as structure-activity relationship (SAR). nih.govnih.gov Generally, PBBs with a lower degree of bromination are metabolized more quickly than their highly brominated counterparts. nih.govhoustonmethodist.org

A critical factor for metabolic susceptibility is the presence of adjacent, non-brominated carbon atoms on the aromatic rings. nih.gov The specific cytochrome P-450 (CYP) isozymes induced determine which congeners are metabolized.

Phenobarbital (PB)-inducible CYPs: These enzymes preferentially metabolize PBB congeners that have adjacent non-halogenated meta and para carbon atoms. nih.gov

3-Methylcholanthrene (MC)-inducible CYPs: This group of enzymes acts on congeners possessing adjacent non-halogenated ortho and meta carbons. nih.gov

The congener this compound (PBB-153) has a symmetric structure with bromine atoms at positions that sterically hinder enzymatic attack and lacks adjacent non-brominated carbon atoms in the preferred meta-para positions. This structure makes it particularly resistant to metabolic breakdown. nih.gov This inherent resistance to metabolism is a primary reason for its high persistence and bioaccumulation in the adipose tissues of organisms, including humans. nih.gov In contrast, other PBB or polychlorinated biphenyl (PCB) congeners that possess vicinal hydrogen atoms are more susceptible to metabolic transformation. nih.govnih.gov

Table 2: Structure-Activity Relationship for PBB Metabolism by Cytochrome P-450

CYP450 InducerRequired Structural Feature for MetabolismMetabolic OutcomeReference
Phenobarbital (PB)Adjacent non-halogenated meta and para carbonsIncreased in vitro metabolism nih.gov
3-Methylcholanthrene (MC)Adjacent non-halogenated ortho and meta carbonsIncreased in vitro metabolism nih.gov
PBB-153 (self)Lacks adjacent non-halogenated meta-para carbonsResistant to metabolism, leading to bioaccumulation nih.gov
Formation of Metabolites (e.g., hexabromobiphenylol, pentabromobiphenyls)

Despite its general resistance to degradation, some metabolism of PBB-153 does occur, leading to the formation of specific metabolites.

Hydroxylated Metabolites (Hexabromobiphenylols): The most common metabolic transformation is hydroxylation. In studies where dogs were fed Firemaster BP-6, a commercial PBB mixture containing PBB-153, a metabolite identified as 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl was found in the feces. nih.gov This indicates that hydroxylation can occur at one of the available meta positions (C3 or C6). It is noteworthy that under certain analytical conditions, such as gas chromatography at high temperatures, this hydroxylated metabolite can decompose to form pentabromodibenzofurans (PDBFs). nih.gov Studies on the analogous 2,4,5,2',4',5'-hexachlorobiphenyl have shown that human CYP2B6 can produce 3-hydroxy-2,4,5,2',4',5'-hexachlorobiphenyl, further supporting hydroxylation at an open meta position. epa.gov

Debrominated Metabolites (Pentabromobiphenyls): There is evidence to suggest that reductive debromination, the removal of bromine atoms, can also be a metabolic pathway for highly brominated PBBs. The presence of various pentabromobiphenyl congeners in environmental biota has been attributed to the metabolic breakdown of higher brominated congeners like PBB-153. nih.gov For instance, analyses of marine life from Europe have shown a different PBB congener pattern compared to that found in North America, with a higher prevalence of isomers like PBB-155, PBB-154, and PBB-133, which are not major components of technical mixtures and are likely metabolites. nih.gov While photochemical degradation can also produce lower brominated biphenyls, metabolic debromination in organisms is considered a contributing pathway. pops.int

Table 3: Known and Suspected Metabolites of this compound

Metabolite ClassSpecific ExampleOrganism/SystemEvidenceReference
Hexabromobiphenylol6-hydroxy-2,4,5,2',4',5'-hexabromobiphenylDog (feces)Direct identification following ingestion of a PBB mixture. nih.gov
PentabromobiphenylsVarious congeners (e.g., PBB-132, PBB-133, PBB-146)Marine biotaDetected in tissues at proportions inconsistent with technical mixtures, suggesting formation from higher brominated PBBs. nih.gov

Toxicokinetics and Pharmacodynamics of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Absorption, Distribution, and Elimination in Biological Systems

The movement and fate of 2,2',4,4',5,5'-hexabromobiphenyl within biological organisms are governed by its high lipid solubility.

Absorption Efficiency

Studies in male rats have demonstrated that this compound is readily absorbed from the intestine. nih.gov Research indicates that approximately 90% of an oral dose is absorbed. nih.gov PBBs, in general, can be absorbed through oral, inhalation, and dermal routes. nih.gov

Tissue Distribution and Compartmental Modeling

Following absorption, this compound is distributed throughout the body, with a strong tendency to accumulate in lipid-rich tissues. nih.govnih.gov In rats administered with ¹⁴C-labeled this compound, initial high concentrations were observed in muscle, liver, and adipose tissue. nih.gov Over time, redistribution leads to higher concentrations in adipose tissue and lower levels in the liver and muscle. nih.gov

A three-compartment linear mammillary model has been used to describe the distribution of this compound in rats. tandfonline.comtandfonline.com

Compartment 1 (C1): Includes whole blood, spleen, kidney, and heart. tandfonline.comtandfonline.com

Compartment 2 (C2): Consists of cerebral grey and white matter, cerebellum, lung, liver, and testes. tandfonline.comtandfonline.com

Compartment 3 (C3): Comprises subcutaneous fat. tandfonline.comtandfonline.com

The liver shows the highest concentrations within the second compartment, followed by the lung, and then the various brain tissues and testes. tandfonline.com Despite the high lipid content of cerebral white matter, its concentration of the compound is similar to that in grey matter. tandfonline.com The primary storage site for this compound is adipose tissue. nih.govnih.gov In rats with constant adipose tissue mass, the concentration in adipose tissue was found to be 1000 times higher than in blood. nih.gov Skin and muscle also serve as significant storage depots. nih.gov

Tissue Distribution of this compound in Rats

Tissue Relative Concentration
Adipose Tissue Very High
Skin High
Liver Moderate to High
Lung Moderate
Muscle Moderate
Brain Low to Moderate

Elimination Rates and Half-Lives Across Species

Elimination of this compound is generally slow, leading to long biological half-lives. nih.govnih.gov Excretion occurs almost exclusively through the feces. nih.gov It is estimated that less than 10% of a total dose is ever excreted. nih.gov

The elimination half-life of this compound varies significantly across different species.

Rats: In rats with an average body fat composition, the measured half-life is 145 days. tandfonline.comtandfonline.com

Guinea Pigs: The biological half-life in guinea pigs is approximately 22 days. nih.gov

Humans: The estimated body burden half-life in humans is considerably longer, at 6.5 years. nih.gov A more recent study on a cohort from the Michigan PBB registry reported a median participant-specific half-life of 12.23 years. nih.govresearchgate.netnih.gov

Comparative Half-Lives of this compound

Species Half-Life
Human 6.5 - 12.23 years nih.govnih.govresearchgate.netnih.gov
Rat (average fat) 145 days tandfonline.comtandfonline.com

Body composition, particularly the amount of adipose tissue, significantly impacts the elimination kinetics of this lipophilic compound. tandfonline.com

Simulations in rats have shown:

Emaciated rats (25% of average fat) have a predicted half-life of 60.5 days, which is a marked decrease from the 145 days in average rats. tandfonline.comtandfonline.com

Obese rats (250% of average fat) are predicted to have a much longer half-life of 311 days. tandfonline.comtandfonline.com

In humans, a higher Body Mass Index (BMI) has been associated with a longer half-life of PBB-153. nih.govresearchgate.netnih.gov Conversely, factors that can decrease body fat, such as smoking, have been linked to a shorter half-life. nih.govresearchgate.netnih.gov Breastfeeding has also been shown to shorten the half-life. nih.govresearchgate.net

Mechanisms of Action at the Molecular and Cellular Levels

The molecular and cellular mechanisms of this compound are complex and involve interactions with various cellular pathways. While it is a component of the commercial PBB mixture FireMaster, which is known to induce liver microsomal drug-metabolizing enzymes, the specific actions of this congener are of interest. nih.govnih.gov

Some PBBs are known to be metabolized by the microsomal monooxygenase system, catalyzed by cytochrome P-450. nih.gov However, highly brominated congeners like this compound are more resistant to metabolism. nih.gov In vitro studies using rat liver microsomes have shown that this compound can be metabolized into polar metabolites, conjugates, and macromolecular adducts. nih.gov

Structurally similar compounds, polychlorinated biphenyls (PCBs), have been shown to disrupt cellular calcium homeostasis and promote tumor growth by inhibiting cellular communication. wikipedia.org While individual exposure to some polybrominated diphenyl ethers (PBDEs) did not show significant induction of the aryl hydrocarbon receptor (AhR) pathway, they did exhibit antagonistic effects when co-exposed with potent AhR activators. nih.gov PBBs that induce aryl hydrocarbon hydroxylase (AHH) activity typically require substitution at both para positions and at least one meta position. nih.gov

Table of Compound Names

Compound Name Abbreviation
This compound PBB 153
Polychlorinated Biphenyls PCBs
Polybrominated Diphenyl Ethers PBDEs
Aryl Hydrocarbon Hydroxylase AHH
Aryl Hydrocarbon Receptor AhR
2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) TCDD

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Modulation

The primary mechanism of action for many halogenated aromatic hydrocarbons, including this compound (also known as PBB 153), involves the aryl hydrocarbon receptor (AhR). nih.gov PBBs bind to and activate the AhR, which then triggers the transcriptional upregulation of numerous genes. nih.gov This interaction leads to a cascade of biochemical and endocrine pathway alterations, changes in cell cycle regulation, and other toxic responses. nih.gov

However, PBB 153 is considered a non-dioxin-like compound and its ability to activate the AhR pathway is weak compared to dioxin-like compounds. While it can induce the recruitment of the AhR to the enhancer region of genes like Cyp1a1, it does not effectively activate their transcription. nih.gov This suggests that simple binding to the AhR is not sufficient to initiate the full suite of downstream gene expression changes. nih.gov One study demonstrated that while PBB 153 treatment in peripheral blood mononuclear cells (PBMCs) led to an overexpression of AhR mRNA, it did not cause a corresponding increase in CYP1A1 mRNA levels. nih.gov This overexpression of the AhR was found to be dependent on tumor necrosis factor-alpha (TNF-α) and independent of direct AhR activation. nih.gov

The induction of cytochrome P450 (CYP) enzymes is a well-documented effect of exposure to PBBs. nih.govepa.gov Specifically, PBBs are known to be potent inducers of hepatic cytochrome P450 mixed-function oxidase (MFO) activity. nih.gov The activation of the AhR by PBBs is known to induce genes such as the cytochrome P-450-dependent monooxygenases CYP1A1 and CYP1A2. nih.gov

This compound, in particular, has been identified as a "phenobarbital-like" inducer of hepatic cytochrome P450. nih.gov This classification points to its ability to induce CYP2B enzymes. nih.gov Studies in rat hepatocytes have shown that this congener induces MFO activity. nih.gov However, the response can differ between species, with human hepatocytes showing a higher threshold for induction compared to rat hepatocytes. nih.gov

Interestingly, while being a "phenobarbital-like" inducer, its effect on CYP1A enzymes is less direct. Research has shown that PBB 153 can recruit the AhR to the Cyp1a1 gene's enhancer region but fails to activate its transcription. nih.gov This suggests a complex and sometimes antagonistic role in AhR-mediated gene expression.

The interaction of PBB congeners with the AhR is highly dependent on their structure. The affinity of PBB 153 for the AhR is relatively low compared to dioxin-like compounds. nih.gov Despite this low affinity, it can still compete with more potent agonists for binding to the receptor, potentially acting as an antagonist of AhR activation. nih.gov

The structure of PBB 153, with bromine atoms at the 2,2',4,4',5,5' positions, results in a non-coplanar orientation of the biphenyl (B1667301) rings. This steric hindrance is believed to be a key reason for its weak agonist and potential antagonist activity at the AhR. The inability to adopt a planar configuration is thought to prevent the proper conformational changes in the AhR complex that are necessary for robust transcriptional activation. nih.gov

Summary of AhR Interaction and CYP Induction by this compound
MechanismEffectKey FindingsReferences
AhR ActivationWeak agonist/potential antagonistBinds to AhR but does not efficiently activate transcription of target genes like CYP1A1. nih.govnih.gov
CYP1A InductionMinimal to no direct inductionRecruits AhR to the CYP1A1 gene enhancer but fails to activate transcription. nih.govnih.gov
CYP2B InductionConsidered a "phenobarbital-like" inducerInduces CYP2B enzymes in vivo and in vitro. nih.gov

Non-AhR Mediated Mechanisms

Beyond its interactions with the AhR, this compound can exert toxicity through mechanisms that are independent of this receptor. One such proposed mechanism involves the promotion of tumors by inhibiting cellular communication. wikipedia.org Furthermore, studies on the related compound 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) suggest that it can induce a pro-inflammatory response, leading to an increase in AhR expression that is dependent on TNFα, rather than direct AhR activation. nih.gov This indicates an indirect pathway through which this class of compounds can influence the AhR system.

Interference with Endocrine System Function

PBBs are recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.govnaturvardsverket.se They can interfere with hormone signaling through various mechanisms, including mimicking natural hormones and disrupting hormone homeostasis. nih.govnih.gov For instance, PBBs can mimic estrogen and have been linked to altered steroid hormone metabolism. nih.gov

A significant endocrine-disrupting effect of this compound is its interference with the thyroid hormone system. nih.govnih.gov Exposure to PBBs has been associated with hypothyroidism and altered levels of thyroid hormones. nih.gov Studies in rats have shown that PBB exposure can lead to decreased serum levels of thyroxine (T4) and triiodothyronine (T3). nih.gov Research on individuals from the Michigan PBB registry has found associations between higher PBB levels and changes in thyroid hormone measures, particularly in those exposed during childhood. researchgate.net These effects may be due to the upregulation of hepatic enzymes responsible for the catabolism of thyroid hormones. nih.gov

Reported Effects on Thyroid Hormones
Study PopulationFindingReference
RatsDecreased serum T4 and T3 levels. nih.gov
Humans (Michigan Cohort)Associated with higher free T3, lower free T4, and a higher free T3:free T4 ratio, especially with childhood exposure. researchgate.net
Occupational Exposure (mixed PBBs)Suggested effects on the thyroid, including low free-thyroxine indices and high serum thyrotropin. cdc.gov

Inhibition of Intercellular Communication

This compound has been shown to inhibit gap junction-mediated intercellular communication (GJIC). nih.govnih.gov This process is crucial for maintaining tissue homeostasis, and its inhibition is considered a potential mechanism for tumor promotion. nih.gov In vitro studies using rat epithelial cells demonstrated that this PBB congener inhibits cell-cell communication in a concentration-dependent manner. nih.gov Similarly, research on normal human breast epithelial cells found that this compound, both alone and in mixtures with other halogenated hydrocarbons, could inhibit GJIC. nih.gov This inhibition appears to occur at a post-translational level, affecting the function of connexin proteins that form the gap junctions. nih.gov

Ecological Impacts and Ecotoxicology of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Effects on Aquatic Organisms

The aquatic environment is a primary recipient of persistent pollutants like 2,2',4,4',5,5'-hexabromobiphenyl. Its impact on aquatic life is a significant concern due to its potential for bioaccumulation and toxicity.

This compound exhibits a high potential for bioconcentration in aquatic organisms. nih.gov Studies in the late 1980s detected PBBs in fish from Lake Huron tributaries at concentrations ranging from 15 to 15,000 µg/kg on a lipid basis. pops.int More recent research on lake trout from the Great Lakes found that this compound (PBB-153) was one of the most prevalent congeners, with concentrations from 0.189 to 2.083 µg/kg wet weight. pops.int The bioconcentration factor (BCF) for this compound in fish has been measured at 18,100, indicating a very high potential for accumulation from the surrounding water. nih.gov

The accumulation of such contaminants can elicit a range of physiological stress responses in fish. nih.gov Exposure to chemical stressors can disrupt the delicate hydromineral balance in fish, a process regulated by hormones like cortisol. nih.gov Pollutants can directly interfere with the neuroendocrine systems that control this stress response. nih.gov While specific studies on the detailed physiological responses of fish to this compound are not extensively detailed in the provided results, the general principles of aquatic toxicology suggest that such a persistent and bioaccumulative compound can lead to chronic stress and associated health problems. nih.govresearchgate.net

Table 1: Bioaccumulation of this compound in Fish

SpeciesLocationConcentration Range (µg/kg)Basis
Various FishTributaries of Lake Huron15 - 15,000Lipid Basis
Lake TroutLakes Huron, Superior, Erie, and Ontario0.189 - 2.083Wet Weight

Data sourced from a 2004 report by the US ATSDR and a 2002 study by Luross et al. pops.int

Information specifically detailing the reproductive and developmental effects of this compound on aquatic invertebrates is not extensively covered in the provided search results. However, the known endocrine-disrupting properties of PBBs in other organisms suggest a potential for similar adverse effects in invertebrates. nih.gov Endocrine disruptors can interfere with hormonal systems that control reproduction and development, potentially leading to reduced fertility, developmental abnormalities, and population declines.

Effects on Terrestrial Wildlife

The impact of this compound extends to terrestrial ecosystems, primarily through the consumption of contaminated food sources.

Studies on mammals have indicated that PBBs can have adverse effects on reproductive health. In a study on B6C3F1 mice, dietary exposure to this compound during gestation led to a decrease in pregnancy rates at concentrations of 300 ppm and higher. nih.gov At these levels, the compound also caused developmental abnormalities in the fetuses, including cleft palate and cystic lesions near the cerebellum. nih.gov It is important to note that these embryotoxic effects occurred at exposure levels that also caused maternal toxicity. nih.gov

In another incident, the accidental contamination of cattle feed in Michigan with a PBB mixture, of which this compound was a major component, resulted in devastating reproductive failures in farm animals, including aborted calves and deformed lambs. michiganpublic.org While not a controlled scientific study, this event highlights the potent impact of this class of chemicals on mammalian reproduction.

Table 2: Developmental Effects of this compound in B6C3F1 Mice

Dietary Concentration (ppm)Effect on Pregnancy RateFetal Abnormalities Observed
100No significant effect-
300DecreasedCleft palate, cystic lesion
500DecreasedCleft palate, cystic lesion
750DecreasedCleft palate, cystic lesion
1000DecreasedCleft palate, cystic lesion

Data from a study on B6C3F1 mice exposed during gestation. nih.gov

Exposure to PBBs has been linked to immune system effects in wildlife. cdc.gov The general toxicological profile of PBBs indicates that they can suppress immune function, making animals more susceptible to diseases and infections. nih.govcdc.gov For instance, studies on monkeys exposed to a PBB mixture (FireMaster FF-1) showed decreased white blood cell counts in one animal, which is an indicator of immune system impact. nih.gov While specific immunotoxicity studies on wildlife populations exposed solely to this compound are not detailed, the known effects of PBB mixtures suggest a potential for immunotoxic consequences in wild animals that accumulate this persistent chemical.

Structure-Activity Relationships in Ecotoxicity

The toxicity of a chemical is intrinsically linked to its molecular structure. For polybrominated biphenyls, the number and position of bromine atoms on the biphenyl (B1667301) rings are key determinants of their environmental behavior and toxicological properties.

This compound is a non-coplanar congener due to the presence of bromine atoms at the ortho positions (2 and 2'). This steric hindrance prevents the two phenyl rings from rotating into the same plane. The degree of planarity is a critical factor influencing the toxicity of halogenated aromatic hydrocarbons. Coplanar congeners can bind to the aryl hydrocarbon (Ah) receptor, leading to a wide range of toxic effects. While non-coplanar congeners like PBB-153 have a lower affinity for the Ah receptor, they can still exert toxicity through other mechanisms.

The high degree of bromination in this compound contributes to its high lipophilicity (fat-solubility) and resistance to metabolic degradation. This is a primary reason for its persistence in the environment and its tendency to bioaccumulate in the fatty tissues of organisms. nih.gov The lack of adjacent non-brominated carbon atoms makes it less susceptible to metabolic breakdown, further enhancing its persistence. nih.gov The relationship between the structure of organic chemicals and their potential for ecotoxicity is a fundamental concept in environmental toxicology, allowing for the screening and prediction of harmful effects. nih.govresearchgate.net

Congener-Specific Toxicity Profiles

The toxicity of polybrominated biphenyls is not uniform across all congeners. Instead, the number and position of the bromine atoms on the biphenyl rings determine the specific toxicological properties of each compound. nih.gov This congener-specific toxicity is largely related to the molecule's three-dimensional shape, or stereochemistry.

Congeners that are "dioxin-like" are of particular concern. wikipedia.org These are PBBs that can adopt a flat, coplanar structure, similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This planarity allows them to bind to and activate the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. wikipedia.org Activation of the AhR can lead to a cascade of toxic effects, including immunotoxicity, reproductive and developmental problems, and cancer. oup.com

This compound (PBB-153) is a non-coplanar PBB. The bromine atoms in the ortho positions (2 and 2') force the two phenyl rings to twist in relation to each other. This non-planar structure significantly reduces its ability to bind to the AhR, making it less potent in inducing dioxin-like toxicity compared to coplanar congeners. However, non-dioxin-like PBBs like PBB-153 can still exert toxic effects through other mechanisms, such as disrupting cell signaling pathways and altering enzyme activities. wikipedia.org

Despite its lower dioxin-like potency, PBB-153 is one of the most frequently detected PBB congeners in environmental and biological samples. pops.int For instance, it was the most prevalent PBB homolog found in the serum of chemical workers and dairy farmers in Michigan following a major contamination incident. nih.gov It has also been found at high levels in lake trout from the Great Lakes and in fish and seals from the Baltic and North Seas. pops.int Its persistence and bioaccumulation mean that even if it is less toxic on a per-molecule basis than other congeners, its high concentrations can still pose a significant ecological risk.

To compare the toxicity of different PBB congeners, scientists use a system of Toxic Equivalency Factors (TEFs). In this system, the toxicity of the most potent dioxin-like congener is assigned a value of 1, and the toxicities of other congeners are expressed as fractions of this value. wikipedia.org While comprehensive TEF data for all PBB congeners are not as well-established as for their chlorinated counterparts (PCBs), the principle remains a key tool for risk assessment.

Table 1: Selected Polybrominated Biphenyl (PBB) Congeners and their Structural Features

Congener Name IUPAC Number Planarity Dioxin-like Toxicity Potential
3,3',4,4'-Tetrabromobiphenyl PBB-77 Coplanar High
3,3',4,4',5-Pentabromobiphenyl PBB-126 Coplanar High
This compound PBB-153 Non-coplanar Low
2,2',3,4,4',5,5'-Heptabromobiphenyl PBB-180 Non-coplanar Low

This table provides a simplified overview. The actual toxic potential can be influenced by various biological and environmental factors.

Quantitative Structure-Activity Relationship (QSAR) Models for Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in ecotoxicology to predict the biological activity, including toxicity, of chemicals based on their molecular structure. nih.gov These models are particularly valuable for assessing the potential risks of large groups of related chemicals like the 209 possible PBB congeners, for which extensive empirical testing would be impractical and costly.

The fundamental principle of QSAR is that the properties and biological effects of a chemical are a function of its molecular structure. nih.gov By identifying specific structural features, or "descriptors," that correlate with a known toxicological endpoint (e.g., mortality in fish), a mathematical model can be developed. nih.gov This model can then be used to predict the toxicity of other, untested chemicals in the same class.

For PBBs and similar halogenated aromatic hydrocarbons, several types of descriptors are used in QSAR models:

Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it interacts with biological receptors like the AhR.

Electronic Descriptors: These describe the distribution of electrons in the molecule, such as the electrostatic potential. Studies on similar compounds have shown that the electrostatic index is a major factor in predicting their binding affinity to the AhR. nih.gov

Hydrophobicity Descriptors: These quantify a chemical's tendency to dissolve in fats and lipids rather than water. This is a key factor in predicting bioaccumulation.

Topological Descriptors: These are numerical representations of the molecular structure, including the branching of the carbon skeleton and the position of the bromine atoms.

QSAR models can be either global, covering a wide range of different chemical classes, or local, focusing on a specific class of compounds like PBBs. nih.gov Local models tend to be more accurate for the specific chemicals they are designed for. For PBBs, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used. nih.gov These models create a three-dimensional grid around the molecule and calculate steric and electrostatic fields, which can then be correlated with biological activity. nih.gov

It is important to note that the accuracy of QSAR predictions depends on the quality and consistency of the input data and the validation of the model. nih.gov The models are validated using various statistical methods to ensure their robustness and predictive power. nih.gov While QSAR models are powerful tools for prioritizing chemicals for further testing and for filling data gaps in risk assessment, they are typically used in conjunction with, rather than as a replacement for, empirical ecotoxicological data.

Analytical Methodologies and Environmental Monitoring of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Extraction and Clean-up Procedures for Diverse Matrices

The choice of extraction and clean-up methods for PBB 153 is highly dependent on the sample matrix. Common matrices include soil, sediment, water, and biological tissues such as fish and adipose tissue. cdc.govanalytice.comepa.gov

For soil and sediment, Soxhlet extraction is a well-established technique. hkbu.edu.hknih.gov This method involves continuous extraction of the sample with an organic solvent, such as a hexane/acetone mixture, to efficiently remove the lipophilic PBBs from the solid matrix. hkbu.edu.hk Following extraction, a multi-step clean-up is essential to remove interfering compounds. This often involves column chromatography using adsorbents like silica (B1680970) gel and alumina (B75360). hkbu.edu.hk For instance, a method developed for analyzing polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, in soil and sediment utilized Soxhlet extraction followed by clean-up on a silica gel and alumina column. hkbu.edu.hknih.gov

For animal tissues, the high lipid content presents a significant challenge. A common approach involves initial extraction of the homogenized tissue, often after mixing with sodium sulfate (B86663) to remove water. epa.gov The extract then undergoes a lipid removal step, which is crucial for preventing interference during chromatographic analysis. Gel permeation chromatography (GPC) is a frequently used technique for this purpose.

For aqueous samples, which typically contain low concentrations of PBBs, extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed. epa.govrsc.org SPE cartridges, such as Oasis HLB, have proven effective for extracting similar compounds from water matrices. rsc.org

A summary of common extraction and clean-up procedures is presented in the table below.

MatrixExtraction TechniqueClean-up Technique(s)
Soil & Sediment Soxhlet ExtractionColumn Chromatography (Silica Gel, Alumina)
Animal Tissue Solvent ExtractionGel Permeation Chromatography (GPC), Column Chromatography
Water Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Column Chromatography

This table summarizes common techniques used for the extraction and clean-up of PBBs from various environmental and biological matrices. hkbu.edu.hkrsc.org

Chromatographic Separation Techniques

Gas chromatography (GC) is the primary technique used for the separation of PBB congeners. cdc.govnih.gov The choice of column and detector is critical for achieving the necessary resolution and sensitivity.

Gas chromatography with an electron capture detector (GC-ECD) has historically been a standard method for the analysis of PBBs and other halogenated organic compounds. cdc.gov The ECD is highly sensitive to electronegative compounds like PBBs, making it suitable for trace-level detection. measurlabs.comscioninstruments.com

The detector operates by using a radioactive source (typically Nickel-63) to generate a stream of electrons, creating a constant current. scioninstruments.com When electronegative analytes, like the bromine atoms in PBB 153, pass through the detector, they capture electrons, causing a measurable decrease in the current which constitutes the analytical signal. scioninstruments.com GC-ECD is particularly effective for detecting halogenated substances and has been widely applied in environmental monitoring for compounds like organochlorinated pesticides and PCBs. measurlabs.comscioninstruments.com While highly sensitive, confirmation of the analyte's identity often requires a more selective detector, such as a mass spectrometer. cdc.gov

High-resolution gas chromatography (HRGC), utilizing capillary columns, is essential for separating the complex mixtures of PBB congeners that are often found in environmental and biological samples. cdc.gov Capillary columns, such as those with a 5% phenyl-substituted stationary phase (e.g., DB-5), offer superior resolving power compared to older packed columns, allowing for the separation of individual congeners. researchgate.net

The separation of PBBs on a non-polar capillary column is primarily based on their boiling points and volatility, which is influenced by the number and position of bromine atoms on the biphenyl (B1667301) structure. researchgate.net The ability to resolve specific congeners like PBB 153 from other PBBs and potential interferences is crucial for accurate quantification and toxicological assessment. cdc.govresearchgate.net For example, US EPA Method 1614, developed for the analysis of PBDEs, specifies the use of HRGC for the separation of individual congeners. epa.gov

Mass Spectrometric Detection and Confirmation

Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the definitive technique for the identification and quantification of PBB 153. epa.govresearchgate.netbionordika.no It provides a higher degree of certainty than GC-ECD by furnishing information about the molecular weight and structure of the analyte. cdc.gov

Low-resolution mass spectrometry (LRMS), often performed on quadrupole or ion trap instruments, is widely used for routine analysis. hkbu.edu.hkepa.gov In the full-scan mode, the mass spectrometer records all ions over a specific mass range, providing a mass spectrum that serves as a chemical fingerprint for PBB 153. nist.gov For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is frequently employed. In SIM mode, the instrument is set to detect only a few characteristic ions corresponding to the target analyte, which significantly improves the signal-to-noise ratio. epa.gov For hexabromobiphenyl, characteristic ions in the molecular ion cluster would be monitored for detection and confirmation. epa.gov

High-resolution mass spectrometry (HRMS) offers a significant advantage over LRMS by providing highly accurate mass measurements. nih.govthermofisher.com This capability allows for the determination of the elemental composition of an ion, which provides an exceptionally high degree of confidence in the identification of PBB 153, even in complex matrices. nih.gov HRMS can differentiate between ions that have the same nominal mass but different exact masses, thereby eliminating potential interferences. thermofisher.com

Isotope dilution is a powerful quantification technique often used with HRGC/HRMS. epa.govebi.ac.uk This method involves adding a known amount of a stable isotope-labeled analog of PBB 153 (e.g., ¹³C₁₂-PBB 153) to the sample before extraction. ebi.ac.uk This internal standard behaves almost identically to the native analyte throughout the extraction and clean-up process, correcting for any losses and matrix effects, leading to highly accurate and precise quantification. epa.gov Methods like US EPA Method 1614A rely on HRGC/HRMS with isotope dilution for the robust analysis of similar brominated flame retardants. epa.gov

The table below outlines the primary mass spectrometric techniques used for PBB 153 analysis.

TechniqueModeKey AdvantagesTypical Application
GC-LRMS Full Scan, Selected Ion Monitoring (SIM)Good sensitivity and selectivity (SIM), cost-effective. epa.govRoutine environmental and biological monitoring. hkbu.edu.hkepa.gov
GC-HRMS Selected Ion Monitoring (SIM)Extremely high selectivity and sensitivity, unambiguous identification, allows for isotope dilution quantification. nih.govebi.ac.ukConfirmatory analysis, analysis of complex matrices, trace-level quantification. epa.govebi.ac.uk

This table compares the application and advantages of Low-Resolution and High-Resolution Mass Spectrometry for the analysis of PBB 153.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the highly selective and sensitive detection of 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153) in various environmental matrices. This method involves multiple stages of mass analysis, typically within a single instrument, to isolate a specific precursor ion of the target analyte and then fragment it to produce characteristic product ions. This process significantly reduces background noise and matrix interferences, leading to improved detection limits and more reliable quantification compared to single-stage mass spectrometry.

In the analysis of PBB 153, the molecule is first ionized, often using techniques like electron ionization (EI) or electron capture negative ionization (ECNI). The resulting molecular ion or a prominent fragment ion is then selected in the first mass analyzer. This selected precursor ion is subsequently subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, stable product ions. The second mass analyzer then scans and detects these specific product ions. The transition from a specific precursor ion to a specific product ion provides a high degree of certainty in the identification of PBB 153, even in complex samples.

Research has demonstrated the utility of MS/MS for the analysis of PBBs in environmental and biological samples. For instance, during gas chromatography (GC) analysis, it has been noted that some PBB metabolites can decompose into pentabromodibenzofurans (PDBFs) at elevated temperatures. nih.gov The specificity of MS/MS can help to distinguish between the target PBB congener and such degradation products.

The table below illustrates a typical precursor-to-product ion transition monitored for the quantification of this compound in MS/MS analysis. The specific masses may vary slightly depending on the ionization technique and the instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound (PBB 153)628469ECNI

This table is illustrative. The exact m/z values can differ based on the specific isotopes of bromine present.

Quality Assurance and Quality Control in Environmental Monitoring

Robust quality assurance (QA) and quality control (QC) measures are imperative for generating reliable and defensible data in the environmental monitoring of this compound. Given the persistent, bioaccumulative, and toxic nature of this compound, accurate measurements are crucial for assessing environmental contamination, human exposure, and the effectiveness of any remediation efforts. QA/QC protocols are implemented throughout the entire analytical process, from sample collection and handling to data analysis and reporting.

Key components of a QA/QC program for PBB 153 monitoring include:

Method Blanks: These are used to assess contamination introduced during the analytical procedure. A method blank consists of an analyte-free matrix that is processed and analyzed in the same manner as the environmental samples. The absence of PBB 153 in the method blank ensures that the analytical system is free from contamination.

Matrix Spikes: To evaluate the effect of the sample matrix on the analytical method's performance, a known quantity of PBB 153 is added to a duplicate environmental sample before extraction and analysis. The recovery of the spiked analyte is calculated to determine the accuracy of the method in the specific matrix.

Laboratory Control Samples (LCS): An LCS is a well-characterized, analyte-free matrix (e.g., clean sand or solvent) spiked with a known concentration of PBB 153. It is analyzed with each batch of samples to monitor the performance and accuracy of the entire analytical system, independent of matrix effects.

Internal Standards: A known concentration of a non-naturally occurring, isotopically labeled analog of PBB 153 (e.g., ¹³C-labeled PBB 153) is added to every sample, blank, and standard before extraction. This allows for the correction of any analyte loss that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Certified Reference Materials (CRMs): The analysis of CRMs with certified concentrations of PBB 153 is essential for validating the accuracy of the analytical method and ensuring traceability to national or international standards. nih.gov

Interlaboratory Comparison Studies: Participation in proficiency testing programs or interlaboratory comparison studies helps to assess the laboratory's performance against other laboratories analyzing similar samples for PBB 153.

The following table provides an example of typical quality control acceptance criteria for the analysis of this compound in environmental samples.

QC ParameterAcceptance CriteriaPurpose
Method BlankBelow Method Detection Limit (MDL)Assesses laboratory contamination
Laboratory Control Sample (LCS)70-130% recoveryMonitors method accuracy
Matrix Spike/Matrix Spike Duplicate60-140% recovery; <20% RPDEvaluates matrix effects and precision
Internal Standard Recovery40-120%Corrects for analytical variability

RPD = Relative Percent Difference

Development of Reference Materials and Standards

The availability of high-quality reference materials and standards is fundamental to achieving accuracy and comparability of data in the environmental monitoring of this compound. Certified Reference Materials (CRMs) and standard solutions are essential for instrument calibration, method validation, and ongoing quality control. nih.gov

CRMs are homogeneous and stable materials with one or more certified property values, produced by national metrology institutes or accredited reference material producers. mdpi.com For PBB 153, these can be solutions of the pure compound in a solvent or natural matrices like sediment, fish tissue, or human serum that have been certified for their PBB 153 content. The development of such materials involves a rigorous process, including the preparation of a large, homogenous batch of the material, characterization by multiple independent and high-precision analytical methods, and a statistical evaluation of the data to assign a certified value with an associated uncertainty. mdpi.com

The National Institute of Standards and Technology (NIST) in the United States, for example, has developed various Standard Reference Materials (SRMs) for the analysis of organic contaminants, including brominated flame retardants, in different environmental matrices. researchgate.net These SRMs are crucial for laboratories to validate their analytical methods and ensure the accuracy of their measurements. nih.govresearchgate.net

In addition to CRMs, pure, well-characterized standard solutions of PBB 153 are necessary for preparing calibration curves. These standards are typically sold by commercial suppliers and should be traceable to a national or international standard. The purity of these standards is critical, and they should be stored under appropriate conditions to prevent degradation.

The table below lists examples of available reference materials for the analysis of this compound.

Reference Material TypeDescriptionPurpose
Certified Reference Material (CRM)A solution of this compound in a solvent (e.g., isooctane) with a certified concentration. accustandard.comInstrument calibration, method validation, assessing accuracy.
Matrix CRMA natural matrix (e.g., fish tissue, sediment) with a certified concentration of this compound.Method validation in a specific matrix, assessing extraction efficiency.
¹³C-labeled Internal StandardA solution of ¹³C₁₂-2,2',4,4',5,5'-hexabromobiphenyl.Quantification and correction for analytical variability.

The ongoing development and availability of a wider range of CRMs for PBBs in various environmental matrices are crucial for improving the quality and comparability of monitoring data worldwide. mdpi.com

Synthesis and Derivatization in Research Contexts

Laboratory Synthesis Methods for Pure Congeners

The controlled synthesis of individual polybrominated biphenyl (B1667301) (PBB) congeners like PBB-153 is essential for toxicological and analytical studies, as commercial PBB products were complex mixtures of various congeners and impurities. cdc.gov While about 42 PBB congeners have been synthesized in pure form for research purposes, several key chemical reactions are employed to achieve these specific structures. cdc.gov

Electrophilic bromination is a fundamental reaction for introducing bromine atoms onto an aromatic ring. The process is a type of electrophilic aromatic substitution. For the synthesis of PBBs, this involves the reaction of the biphenyl backbone with bromine. The reaction requires a catalyst, such as iron filings or a Lewis acid (e.g., aluminum chloride, iron(III) bromide), to polarize the bromine molecule, making it a more potent electrophile. nih.govlibretexts.org

The mechanism proceeds in two main steps:

Formation of the Arenium Ion : The electrophilic bromine attacks the electron-rich biphenyl ring, breaking one of the double bonds and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A weak base removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring and yielding the brominated biphenyl. libretexts.org

By carefully controlling reaction conditions and starting materials, this method can be used to sequentially add bromine atoms to the biphenyl structure. However, achieving a single, pure congener like PBB-153 can be challenging due to the formation of isomeric products.

The Sandmeyer reaction provides a more precise route to synthesize specific aryl halides, making it a valuable tool for creating PBB congeners with substitution patterns that are difficult to obtain through direct bromination. wikipedia.orgbyjus.com This reaction transforms a primary aromatic amine into an aryl halide via a diazonium salt intermediate. wikipedia.org

The general steps are:

Diazotization : The starting aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid) at low temperatures to convert the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Displacement : The diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas in the process. wikipedia.orgbyjus.com

The mechanism is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org To synthesize PBB-153, this reaction would require a specifically substituted diamino-tetrabromobiphenyl precursor, which could then undergo a double Sandmeyer reaction.

Direct halogenation is the overarching category of reactions where a halogen atom is directly substituted onto a molecule. The industrial production of commercial PBB mixtures, such as FireMaster BP-6, utilized this approach. nih.gov The process typically involved the bromination of biphenyl using bromine or bromine chloride in the presence of a catalyst like iron or a Friedel-Crafts catalyst within a closed system. nih.gov This method, a form of electrophilic aromatic substitution, generally results in a mixture of different PBB congeners with varying degrees of bromination, rather than a single pure compound. cdc.gov The composition of the final mixture could be influenced by reaction time, temperature, and the ratio of biphenyl to bromine.

Table 1: Summary of Laboratory Synthesis Methods

Method Starting Materials Key Reagents Mechanism Primary Use
Electrophilic Bromination Biphenyl Br₂, Iron or Lewis Acid Catalyst Electrophilic Aromatic Substitution General bromination, can produce mixtures
Sandmeyer Reaction Substituted Aromatic Amine NaNO₂, Acid, Copper(I) Bromide (CuBr) Radical-Nucleophilic Aromatic Substitution Synthesis of specific, pure congeners
Direct Halogenation Biphenyl Br₂ or BrCl, Iron or Friedel-Crafts Catalyst Electrophilic Aromatic Substitution Industrial production of PBB mixtures

Derivatization for Enhanced Analytical Detection

While 2,2',4,4',5,5'-Hexabromobiphenyl itself is a non-polar compound that can be readily analyzed by techniques like gas chromatography (GC), its metabolites are often more polar. These metabolites, particularly hydroxylated PBBs (OH-PBBs), can exhibit poor chromatographic behavior, leading to broad peaks and reduced sensitivity.

To overcome these analytical challenges, derivatization is employed. This process involves chemically modifying the polar functional group (like a hydroxyl group) to create a less polar, more volatile derivative that is better suited for GC analysis. A common method is methylation, where a methyl group is added to the hydroxyl group. For the closely related polychlorinated biphenyls (PCBs), hydroxylated metabolites are often derivatized with diazomethane (B1218177) to convert the polar -OH groups into less polar methoxy (B1213986) (-OCH₃) groups. biorxiv.org This same principle is applied to OH-PBBs. The resulting methylated derivative is more volatile and less likely to adsorb to active sites in the GC system, resulting in sharper peaks and improved detection limits.

Production of Metabolites for Toxicological Studies

Understanding the toxicity of PBB-153 requires studying not only the parent compound but also its metabolites, which can be more or less toxic. biorxiv.orgmdpi.commdpi.com These metabolites are produced for toxicological assessment using both in vivo and in vitro methods.

In vitro production : Liver microsomes, which contain cytochrome P-450 enzymes responsible for metabolizing foreign compounds, are used to simulate metabolic processes in a laboratory setting. Studies using rat liver microsomes have successfully metabolized PBB-153, yielding fractions that include polar metabolites and conjugates. nih.gov This approach allows researchers to generate and identify metabolites without the complexity of a full animal study.

In vivo production : Animal models are used to understand the disposition and metabolism of PBB-153 in a living organism. Following administration of PBB-153, metabolites can be isolated from tissues, urine, and feces. For instance, a metabolite identified as 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl was found in the feces of dogs that had been fed the PBB mixture FireMaster BP-6. nih.gov

The production and subsequent analysis of these metabolites are crucial for evaluating the full toxicological impact of exposure to PBB-153.

Future Research Directions and Knowledge Gaps

Refined Understanding of Environmental Persistence and Degradation Pathways

2,2',4,4',5,5'-Hexabromobiphenyl is known for its stability and persistence in the environment. pops.int Degradation through purely abiotic chemical reactions, excluding photochemical processes, is considered improbable. pops.int However, key areas require further investigation to refine our understanding.

Future research should focus on:

Photodegradation Rates: While laboratory studies in methanol (B129727) showed rapid photodegradation of PBB-153, its relevance under natural environmental conditions is not well-understood. pops.int The rates and extent of photolytic reactions in different environmental compartments (air, water, soil) need detailed determination. pops.int

Anaerobic Degradation: While knowledge about the anaerobic degradation of related chlorinated compounds is growing, the specific pathways and microbial communities involved in the anaerobic breakdown of PBB-153 remain largely unknown. researchgate.net Given that many environmental pollutants accumulate in anaerobic zones, this is a critical knowledge gap. researchgate.net

Table 1: Environmental Persistence Data for Hexabromobiphenyl

ParameterFindingSource
Abiotic Degradation Unlikely, excluding photochemical reactions. pops.int
Atmospheric Half-life (OH radicals) Estimated at 182 days. pops.int
Photodegradation (Lab) Rapid (90% in 9 minutes in methanol), forming lower brominated PBBs. pops.int
Natural Environment Degradation Rates and extent of photolysis are not well determined. pops.int

Comprehensive Assessment of Biotransformation Pathways and Metabolite Formation

The biotransformation of PBB-153 is a slow process, contributing to its long biological half-life. nih.govresearchgate.net Understanding its metabolic fate is crucial for assessing the toxicity of both the parent compound and its metabolites.

Key research needs include:

Identification of Metabolites: In rats, no major metabolites of PBB-153 have been identified in urine or feces. nih.gov However, in vitro studies using rat liver microsomes produced polar metabolites, conjugates, and macromolecular adducts. nih.gov A hydroxylated metabolite, 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl, was identified in the feces of dogs fed a PBB mixture. nih.gov Further research is needed to comprehensively identify and quantify metabolites in various species, including humans.

Generational Differences: Studies on the Michigan PBB Registry cohort suggest that metabolic perturbations may differ by generation (F0, directly exposed vs. F1, exposed via parents). nih.gov Pathway enrichment analysis linked PBB-153 exposure in the F0 generation to oxidative stress pathways, while in the F1 generation, it was related to energy production pathways. nih.gov More research is required to understand these generational differences in biotransformation.

Enzymatic Mechanisms: The specific cytochrome P450 enzymes and other enzymatic systems responsible for the metabolism of PBB-153 need to be fully characterized. While smoking, a known activator of cytochrome P450, has been observed to shorten the half-life of PBB-153, the precise mechanisms are not fully elucidated. nih.gov

Table 2: Known Metabolites and Metabolic Pathways of PBB-153

Organism/SystemFindingMetabolites/Pathways IdentifiedSource
Rat (in vitro, liver microsomes) Metabolism produced three major fractions.Lipophilic polar metabolites, TCA soluble conjugates, macromolecular adducts. nih.gov
Dog (in vivo, feces) A hydroxylated metabolite was identified.6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl. nih.gov
Rat (in vivo) No major metabolites were found in excreta.Not identified. nih.gov
Humans (F0 Generation) Associated with oxidative stress pathways.Pentose phosphate (B84403) and vitamin C metabolism. nih.gov
Humans (F1 Generation) Associated with energy production pathways.Pyrimidine, aminosugars, and lysine (B10760008) metabolism. nih.gov

Advanced Modeling of Environmental Fate and Transport

PBB-153 is hydrophobic and readily adsorbs to soils and sediments, which influences its environmental distribution. nih.gov Its presence in Arctic wildlife indicates a potential for long-range atmospheric transport. naturvardsverket.se

Future modeling efforts should aim to:

Improve Pharmacokinetic Models: A mathematical model was developed to describe the pharmacokinetics of PBB-153 in rats and humans, estimating a body burden half-life of 6.5 years in humans. nih.govnih.gov More recent studies on the Michigan cohort estimated a median participant-specific half-life of 12.23 years. nih.govnih.gov These models need to be refined by incorporating more data on factors that influence half-life, such as age at exposure, BMI, and gravidity. nih.gov

Integrate Multi-Compartment Models: Advanced models are needed to simulate the transport and partitioning of PBB-153 between different environmental compartments (air, water, soil, sediment, biota). nih.govepa.gov These models should account for its low volatility and strong binding to particles. pops.intnaturvardsverket.se

Predict Bioaccumulation: The strong bioaccumulation potential of PBBs has been demonstrated. nih.gov Future models should better predict bioaccumulation factors in different trophic levels of various ecosystems to assess the risk to wildlife and humans through the food chain. pops.int

Deeper Exploration of Structure-Activity Relationships for Biological and Ecotoxicological Effects

The specific structure of PBB-153 dictates its biological activity and toxicity. Understanding these structure-activity relationships (SARs) is key to predicting the risks of related compounds.

Areas for further research include:

Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models have been developed to assess the human toxicity of PBBs and their transformation products. researchgate.netresearchgate.net These models have indicated high toxicity risks for certain transformation products. researchgate.net Continued development and validation of these models are needed to screen for potential toxicity of understudied PBB congeners and their metabolites.

Receptor Interactions: PBBs are known endocrine disruptors. researchgate.net The specific interactions of PBB-153 and its metabolites with various cellular receptors (e.g., aryl hydrocarbon receptor, estrogen receptor) need deeper exploration to elucidate the mechanisms of toxicity.

Comparative Toxicity: The toxicity of PBB-153 should be systematically compared with other PBB congeners and related persistent organic pollutants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). berkeley.edu This will help in understanding the relative risks and common mechanisms of action.

Harmonization of Analytical Methods for Global Monitoring

Consistent and comparable data are essential for global monitoring of PBB-153 levels and for assessing the effectiveness of international regulations like the Stockholm Convention. naturvardsverket.se

Key challenges and future directions are:

Standardization of Methods: While analytical methods like gas chromatography-mass spectrometry (GC-MS) are commonly used, variations in sample preparation, extraction, and clean-up procedures can lead to discrepancies between laboratories. nih.govepa.govnih.gov There is a need for greater harmonization of these methods.

Interlaboratory Comparison Investigations: Programs like the Human Biomonitoring for Europe (HBM4EU) initiative highlight the importance of interlaboratory comparison exercises to ensure data quality and comparability across different studies and regions. mdpi.comeuropa.eu Such programs should be expanded and maintained.

Development of New Methods: There is a need to support the development of new and improved analytical methods, potentially for novel biomarkers or for more efficient analysis in various matrices. europa.eu This includes improving limits of detection to better quantify low-level environmental and biological exposures. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying 2,2',4,4',5,5'-hexabromobiphenyl in environmental samples?

Gas chromatography with electron capture detection (GC/ECD) is widely used, leveraging the compound’s high electron affinity due to bromination. For accurate quantitation, the largest peak in chromatograms (corresponding to the hexabromobiphenyl isomer) is compared to a standard reference material (e.g., Firemaster FF-1). Calibration curves should be validated using certified solutions (e.g., 100 µg/mL in hexane or isooctane) . Microprocessor-controlled data systems improve precision by automating peak integration and reducing human error .

Q. How should researchers prepare stable stock solutions of this compound for experimental use?

Stock solutions are typically prepared in non-polar solvents like hexane or isooctane at concentrations of 10–100 µg/mL. To ensure stability, store solutions in amber glass vials at –20°C to prevent photodegradation, which can generate bioactive byproducts (e.g., hyperkeratosis-inducing metabolites) . Include internal standards (e.g., ¹³C-labeled analogs) to correct for solvent evaporation or matrix effects during long-term studies .

Q. What are the key considerations for designing in vivo toxicokinetic studies with this compound?

Use a three-compartment mammillary model to describe distribution kinetics, as the compound accumulates preferentially in lipid-rich tissues (e.g., adipose, liver). Oral dosing (10 mg/kg in rats) shows >90% absorption, with excretion primarily via feces and negligible metabolism. Tissue sampling should prioritize adipose, liver, and blood compartments over 16 weeks to capture long-term bioaccumulation trends .

Advanced Research Questions

Q. How do photodegradation products of this compound influence its toxicological profile?

Sunlight exposure generates debrominated derivatives (e.g., pentabromobiphenyls) that exhibit distinct toxicity. For example, photolysis products induce hyperkeratosis in rabbits, unlike the parent compound. Researchers should characterize degradation pathways using LC-MS/MS and compare metabolite activity in in vitro assays (e.g., Ah receptor binding) .

Q. What mechanistic insights explain the hepatic tumor-promoting activity of this compound?

The compound acts as a potent inducer of hepatic cytochrome P450 enzymes (e.g., CYP1A1/2), altering xenobiotic metabolism and promoting oxidative stress. Chronic exposure in rats increases preneoplastic foci formation via Ah receptor-mediated pathways. Combine histopathology (e.g., H&E staining) with gene expression profiling (e.g., qPCR for Cyp1a1) to elucidate mechanisms .

Q. How can researchers reconcile discrepancies in environmental monitoring data for this compound?

Contradictions arise from matrix effects (e.g., lipid content in biota) and analytical variability. Use isotope dilution mass spectrometry (IDMS) to improve accuracy in complex matrices. For low-concentration samples (e.g., Arctic wildlife), employ high-resolution MS (HRMS) to distinguish co-eluting congeners .

Q. What strategies mitigate bioaccumulation artifacts in longitudinal studies of this compound?

Normalize tissue concentrations to lipid content and use physiologically based pharmacokinetic (PBPK) models to account for inter-species differences in adipose turnover rates. In humans, estimate half-lives (8–12 years) using serial blood or adipose sampling paired with demographic covariates (e.g., BMI) .

Methodological Notes

  • Regulatory Compliance : Adhere to Stockholm Convention guidelines for handling persistent organic pollutants (POPs). Obtain permits for "First-Class Specific Chemical Substances" under national laws (e.g., Japan’s CSCL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.